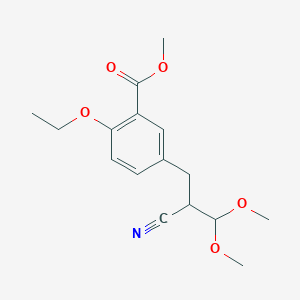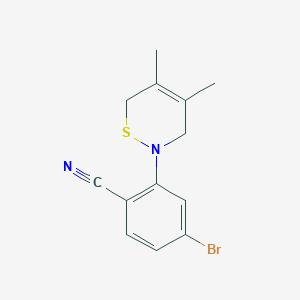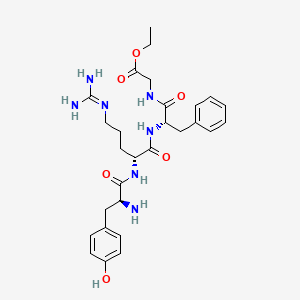
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester is a synthetic peptide compound composed of the amino acids tyrosine, arginine, phenylalanine, and glycine, with an ethyl ester group attached to the glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-arginyl-phenylalanyl-glycine ethyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Coupling reactions: Each subsequent amino acid (phenylalanine, arginine, and tyrosine) is coupled to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and esterification: The completed peptide is cleaved from the resin, and the glycine residue is esterified with ethanol to form the ethyl ester
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the arginine residue, converting it to citrulline.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Dityrosine, hydroxylated tyrosine derivatives.
Reduction: Citrulline.
Substitution: Halogenated phenylalanine derivatives
Scientific Research Applications
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific receptors and enzymes.
Materials Science: Utilized in the development of peptide-based materials with unique properties
Mechanism of Action
The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycine ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-arginyl-phenylalanyl-glycine: Lacks the ethyl ester group, which may affect its solubility and bioavailability.
Phenylalanyl-glycine ethyl ester: Lacks the tyrosine and arginine residues, which may reduce its biological activity.
Tyrosyl-glycine ethyl ester: Lacks the arginine and phenylalanine residues, which may alter its interaction with molecular targets
Uniqueness
Tyrosyl-arginyl-phenylalanyl-glycine ethyl ester is unique due to its specific sequence of amino acids and the presence of the ethyl ester group. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
90549-84-1 |
|---|---|
Molecular Formula |
C28H39N7O6 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C28H39N7O6/c1-2-41-24(37)17-33-26(39)23(16-18-7-4-3-5-8-18)35-27(40)22(9-6-14-32-28(30)31)34-25(38)21(29)15-19-10-12-20(36)13-11-19/h3-5,7-8,10-13,21-23,36H,2,6,9,14-17,29H2,1H3,(H,33,39)(H,34,38)(H,35,40)(H4,30,31,32)/t21-,22+,23-/m0/s1 |
InChI Key |
YICQMKKXXLILAB-ZRBLBEILSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


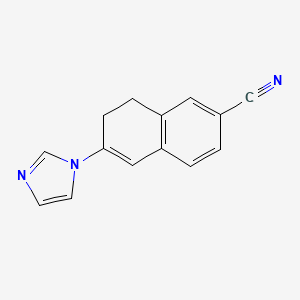
methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
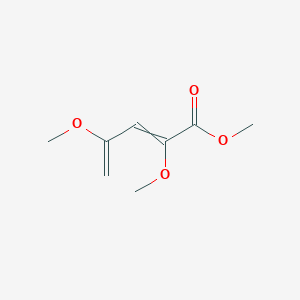
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
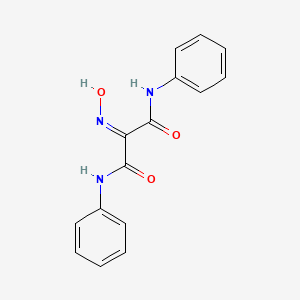
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
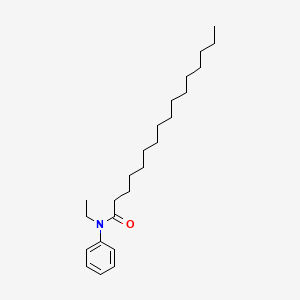

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
